molecular formula C14H17ClF3NO B15245399 5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 1207163-68-5

5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride

Cat. No.: B15245399
CAS No.: 1207163-68-5
M. Wt: 307.74 g/mol
InChI Key: JUFKANJWIKZZIG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which includes a chroman ring fused to a piperidine ring, with a trifluoromethyl group attached to the chroman ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common route includes the condensation of a chromanone derivative with a piperidine derivative under acidic conditions to form the spirocyclic structure. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.

    Medicine: It has shown potential as a lead compound in the development of drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,4’-piperidine] derivatives: These compounds share the spirocyclic structure but lack the trifluoromethyl group.

    Trifluoromethylated chroman derivatives: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.

Uniqueness

5-(Trifluoromethyl)spiro[chroman-2,4’-piperidine] hydrochloride is unique due to the combination of the spirocyclic structure and the trifluoromethyl group. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other scientific applications.

Properties

CAS No.

1207163-68-5

Molecular Formula

C14H17ClF3NO

Molecular Weight

307.74 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride

InChI

InChI=1S/C14H16F3NO.ClH/c15-14(16,17)11-2-1-3-12-10(11)4-5-13(19-12)6-8-18-9-7-13;/h1-3,18H,4-9H2;1H

InChI Key

JUFKANJWIKZZIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC3=CC=CC(=C31)C(F)(F)F.Cl

Origin of Product

United States

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